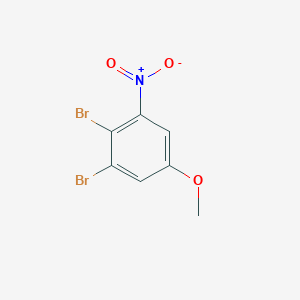

2,3-Dibromo-5-methoxynitrobenzene

Übersicht

Beschreibung

2,3-Dibromo-5-methoxynitrobenzene is a chemical compound with the molecular formula C7H5Br2NO3 . It has a molecular weight of 310.93 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 2,3-Dibromo-5-methoxynitrobenzene often involves a sequence of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, starts from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-methoxynitrobenzene can be analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy . FTIR spectroscopy measures the absorption of infrared radiation, enabling the identification of characteristic absorption peaks and unveiling specific functional groups present in the sample .Chemical Reactions Analysis

The chemical reactions involving 2,3-Dibromo-5-methoxynitrobenzene can be complex and involve multiple steps. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction rate and front velocity depend on the concentration of the diffusing reactant and mechanical stresses generated by the transformation strain accompanying the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-5-methoxynitrobenzene include a molecular weight of 310.93 g/mol . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives and Organic Transformations

2,3-Dibromo-5-methoxynitrobenzene is a precursor for various organic transformations. It's used in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are intermediates in organic synthesis processes (Diemer, Leroux, & Colobert, 2011).

Reduction Studies

This compound has been studied in its reduction form, like the reduction of 5-acetamido-2-methoxynitrobenzene, which is important in understanding the transformation of such compounds in chemical processes (Gao Kun-yu, 2003).

Structural and Computational Comparisons

It's also used in studying the structural and computational aspects of similar compounds. For instance, compounds like 1,3-dibromo-5-nitrobenzene have been analyzed for their intermolecular interactions and energies, providing insight into the molecular behavior of similar compounds (Bosch, Bowling, & Speetzen, 2022).

Corrosion Inhibition

Derivatives of 2,3-Dibromo-5-methoxynitrobenzene, like 2-aminobenzene-1,3-dicarbonitriles, have applications in corrosion inhibition, particularly in protecting metals like steel in acidic environments (Verma, Quraishi, & Singh, 2015).

Antibacterial Studies

Compounds synthesized from derivatives of 2,3-Dibromo-5-methoxynitrobenzene have been explored for their antibacterial properties, indicating potential applications in the development of new antibacterial agents (Nur Illane Mohamad Halim et al., 2012).

Nonlinear Optical (NLO) Applications

The compound and its derivatives are studied for their potential in nonlinear optical (NLO) applications. These studies include syntheses, characterizations, and investigations of their electronic parameters and NLO properties (Mohan et al., 2019).

Spin-Trap Detection in Biological Systems

Some derivatives of 2,3-Dibromo-5-methoxynitrobenzene are used in spin-trap detection, particularly in detecting biological free radicals, which has implications in understanding biochemical reactions and processes (Ichimori et al., 1993).

Thermochemistry and Calorimetry

The compound's derivatives, like methoxyphenols, are significant in thermochemical studies, providing insights into the strength of intermolecular and intramolecular hydrogen bonds in various organic compounds (Varfolomeev et al., 2010).

Electochemical Studies

Electrochemical studies of 2,3-Dibromo-5-methoxynitrobenzene derivatives help in understanding their behavior as corrosion inhibitors and their interactions with metals, which is critical in materials science (Verma et al., 2015).

Safety and Hazards

2,3-Dibromo-5-methoxynitrobenzene is classified as having acute toxicity, oral (Category 4), and can cause skin corrosion/irritation (Category 2) . It is harmful if swallowed and can cause skin irritation . It is recommended to avoid inhalation of dust, avoid substance contact, ensure adequate ventilation, and evacuate the danger area .

Zukünftige Richtungen

While specific future directions for 2,3-Dibromo-5-methoxynitrobenzene are not mentioned in the retrieved papers, bromophenol compounds derived from marine algae, which have similar structures, have shown antimicrobial activity and cytotoxic activity on a wide range of tumor cells . This suggests potential future directions in exploring the biological activities of 2,3-Dibromo-5-methoxynitrobenzene and similar compounds.

Eigenschaften

IUPAC Name |

1,2-dibromo-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVVFYZPCVAFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408944 | |

| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10172-36-8 | |

| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B3044985.png)